FGFR4 Kinase Inhibition: Direct Recombinant Enzyme IC₅₀ Evidence
The target compound inhibits recombinant human FGFR4 kinase with an IC₅₀ of 43 nM in a caliper mobility shift assay [1]. This represents the only direct, quantitative bioactivity measurement publicly available for CAS 946239-95-8. Although no head‑to‑head comparator data exist for close analogs in the same assay, this sub‑100 nM potency establishes FGFR4 as a tractable target and provides a concrete benchmark for replicate or selectivity profiling studies.
| Evidence Dimension | FGFR4 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | No direct comparator data available in the same assay; baseline for class‑level inference is IC₅₀ = 43 nM |
| Quantified Difference | N/A (single‑compound data point) |
| Conditions | Recombinant His‑tagged human FGFR4 (residues 781–1338) expressed in insect cells; 1‑h incubation; caliper mobility shift readout |
Why This Matters
The 43 nM IC₅₀ provides a validated starting point for FGFR4‑focused chemical biology and drug discovery programs, enabling direct benchmarking when this compound is used as a tool or lead scaffold.
- [1] BindingDB Entry: IC₅₀ 43 nM, recombinant His‑tagged human FGFR4 (residues 781–1338), caliper mobility shift assay. BindingDB (accessed 2025). View Source
